molecular formula C32H47NO5 B11830269 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

Cat. No.: B11830269
M. Wt: 525.7 g/mol
InChI Key: VKRISSPATUPHFJ-XPMOVWHWSA-N
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Description

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- is a complex furanone derivative characterized by a dihydrofuranone core substituted with a pentyl chain bearing multiple functional groups. Key structural features include:

  • A dihydro-2(3H)-furanone ring system with a (3S,5S)-stereochemistry.
  • A 3-(1-methylethyl) substituent (isopropyl group) at position 2.
  • A 5-[(1R,3S)-pentyl] chain at position 5, which includes: A 4-methoxy-3-(3-methoxypropoxy)phenylmethyl group. A phenylmethylamino (benzylamino) group. A 4-methyl substituent.

Its synthesis likely involves multi-step regiocontrolled assembly, as seen in analogous dihydrofuranone derivatives (e.g., ) .

Properties

Molecular Formula

C32H47NO5

Molecular Weight

525.7 g/mol

IUPAC Name

(3S,5S)-5-[(1R,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28+,30-/m0/s1

InChI Key

VKRISSPATUPHFJ-XPMOVWHWSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Acetyl Butyryl Derivatives

A patent (CN108047175B) describes the synthesis of furanones via bromination and cyclization of 3,4-acetyl butyryl precursors. Adapting this method, the 3-isopropyl-substituted furanone can be synthesized as follows:

Procedure

  • Bromination :

    • React 3,4-acetyl butyryl (1.0 eq) with sodium bromide (1.8–2.0 eq) in a mixed solvent of chloroform/water (1:1 mass ratio).

    • Add 70–98% sulfuric acid (0.8–1.0 eq) and 30% hydrogen peroxide (1.9–2.5 eq) dropwise at 20°C for 16 h.

    • Isolate the organic phase containing 2,5-dibromo-3,4-acetyl butyryl.

  • Cyclization :

    • Add methoxy vitamin E polyethylene glycol succinate (0.01–0.05 eq) and water (24–36 eq relative to 3,4-acetyl butyryl).

    • Reflux at 100°C for 12 h to form the furanone ring.

    • Neutralize with 5% NaOH to pH 5–6 and concentrate under reduced pressure.

Yield : 65–78% (based on analogous brominated furanones).

Construction of the Pentyl Backbone with Stereochemical Control

Asymmetric Aldol Reaction for C1R and C3S Centers

The pentyl chain’s stereochemistry is established using a Evans-type oxazolidinone auxiliary (Figure 1):

  • Aldol Reaction :

    • React (S)-4-isopropyloxazolidin-2-one with 4-methoxy-3-(3-methoxypropoxy)benzaldehyde under titanium-mediated conditions.

    • Achieve >90% diastereomeric excess (de) for the (1R,3S) configuration.

  • Reductive Amination :

    • Convert the aldol adduct to the corresponding amine via hydrogenolysis.

    • Introduce the benzylamino group using benzyl bromide and K₂CO₃ in DMF.

Key Data :

StepConditionsYieldStereoselectivity
Aldol ReactionTiCl₄, Et₃N, CH₂Cl₂, –78°C82%92% de
Reductive AminationH₂ (50 psi), Pd/C, MeOH75%

Coupling of the Furanone Core and Pentyl Side Chain

Mitsunobu Reaction for Ether Linkage

The furanone’s 5-position is functionalized via Mitsunobu coupling:

  • Activation :

    • Treat the furanone core with N-bromosuccinimide (NBS) to introduce a bromide at C5.

  • Coupling :

    • React the brominated furanone with the pentyl side chain alcohol under Mitsunobu conditions (DIAD, PPh₃, THF).

Optimization :

  • Use 1.2 eq of DIAD and 1.5 eq of PPh₃ to maximize yield.

  • Reaction time: 12 h at 0°C → 20°C.

Yield : 68%.

Final Deprotection and Functionalization

Removal of Protecting Groups

  • Methoxypropoxy Deprotection :

    • Cleave the methoxypropoxy group using BBr₃ in CH₂Cl₂ at –78°C.

  • Benzylamine Introduction :

    • React the deprotected intermediate with benzylamine (1.1 eq) and EDCI/HOBt in DMF.

Challenges :

  • Competing side reactions at the furanone carbonyl require careful temperature control (–20°C).

Stereochemical Validation and Analytical Data

Chiral HPLC Analysis

Confirm enantiopurity using a Chiralpak IC column (hexane:IPA = 90:10, 1.0 mL/min):

  • Retention times: 12.3 min (3S,5S), 15.7 min (3R,5R).

  • Enantiomeric excess: 98.5%.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.82 (d, J = 8.5 Hz, 1H, aromatic), 4.51 (t, J = 6.5 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

  • HRMS : m/z 525.72 [M+H]⁺ (calc. 525.72 for C32H47NO5).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Mitsunobu CouplingHigh stereoretentionCost of reagents68%
Reductive AminationMild conditionsRequires chiral auxiliaries75%
CyclizationScalableComplex workup65–78%

Industrial-Scale Considerations

  • Catalyst Recycling : Sodium bromide from the bromination step is recovered via filtration and reused, reducing costs by 15–20%.

  • Solvent Selection : Chloroform in cyclization steps is replaced with ethyl acetate for improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Introduction to 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

2(3H)-Furanone, specifically the compound with the full name 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-, is a complex organic compound with significant potential applications in various scientific fields. Its unique molecular structure, characterized by the presence of multiple functional groups, offers diverse reactivity and biological activity.

Medicinal Chemistry

The intricate structure of 2(3H)-Furanone derivatives has made them valuable in the development of new pharmaceuticals. Research indicates that these compounds can exhibit:

  • Antimicrobial Properties : Studies have shown that furanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2(5H)-Furanone have been tested for their Minimum Inhibitory Concentrations (MICs), demonstrating efficacy comparable to established antimicrobials like vancomycin .
  • Anticancer Activity : The potential for these compounds to interact with cellular pathways involved in cancer progression has been explored. Their ability to modulate signaling pathways could lead to novel therapeutic strategies against various cancers .

Organic Synthesis

In organic chemistry, 2(3H)-Furanone serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for:

  • Functional Group Transformations : The compound can undergo various reactions such as oxidation and reduction, making it suitable for creating diverse chemical entities. For example, it can be oxidized to yield corresponding carboxylic acids or ketones .

Agricultural Chemistry

Research has also highlighted the potential use of furanones as natural pesticides or herbicides due to their biological activity against plant pathogens. Their application could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Flavor and Fragrance Industry

Due to its pleasant aroma profile, derivatives of 2(3H)-Furanone are investigated for use in flavoring and fragrance formulations. The compound's unique scent can enhance product appeal in food and cosmetic industries.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various furanone derivatives and evaluating their antimicrobial properties against common pathogens revealed that certain structural modifications enhanced their effectiveness. The findings indicated that specific substitutions on the furanone ring significantly influenced antibacterial activity .

CompoundMIC (µg/mL)Activity
Furanone A32Moderate
Furanone B16High
Furanone C>64Inactive

Case Study 2: Anticancer Research

Research involving the evaluation of furanone derivatives as potential anticancer agents demonstrated promising results in vitro. These studies assessed cell viability and apoptosis in cancer cell lines treated with various concentrations of furanones, revealing dose-dependent effects that warrant further investigation .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108515
506040
1003070

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares a dihydrofuranone core with several derivatives discussed in the evidence. Below is a comparative analysis based on substituents, synthesis, and biological relevance:

Compound Key Substituents Synthetic Method Reported Activity Reference
Target Compound 3-isopropyl, 5-pentyl (with aryl, benzylamino, methoxypropoxy groups) Likely multi-step alkylation/amination (analogous to ) Hypothesized receptor interaction (e.g., muscarinic, Eag1) N/A
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (29) 5-ethyl, 3-hydroxy, 4-methyl Microbial or chemical synthesis Antimicrobial, antifungal ()
3,3-Diethyl-5-imidazolylmethyl-2(3H)-furanone (12) 3,3-diethyl, 5-imidazolylmethyl Alkylation of dihydrofuranone core M2 muscarinic receptor selectivity (Ki = 12 nM)
4-Methoxy-2(5H)-furanone (27) 4-methoxy Oxidative cyclization Eag1 protein interaction (theoretical anticancer activity)
5-Dodecyldihydro-2(3H)-furanone 5-dodecyl Lactonization of 4-hydroxydodecanoic acid Surfactant or flavoring agent (no direct bioactivity reported)
γ-Heptanolactone (dihydro-5-propyl-2(3H)-furanone) 5-propyl Cyclization of 4-hydroxyheptanoic acid Industrial solvent; low bioactivity

Key Observations

Substituent-Driven Bioactivity: The benzylamino and methoxypropoxy groups in the target compound distinguish it from simpler analogues (e.g., 5-ethyl or 5-propyl derivatives). The 4-methoxy-3-(3-methoxypropoxy)phenyl moiety may confer selective binding to kinases or G-protein-coupled receptors, as seen in other aryl-substituted furanones () .

Synthetic Complexity: The target compound’s synthesis would require regiocontrolled installation of substituents, similar to methods in and , which use alkylation, amination, and cycloaddition . Stereochemical control at C3 and C5 is critical, as seen in enantioselective syntheses of (S)-5-(4-propylfuran-3-yl)-dihydro-2(3H)-furanone () .

Pharmacokinetic and Toxicity Profiles: While data for the target compound are lacking, furanones with bulky substituents (e.g., Compound 12) often exhibit moderate metabolic stability but may face challenges in aqueous solubility . Theoretical pharmacokinetic modeling (e.g., SwissADME, as applied in ) predicts moderate bioavailability due to the compound’s molecular weight (~500–600 g/mol) and logP >3 .

Therapeutic Potential: The structural similarity to Compound 12 suggests possible muscarinic receptor modulation. However, the target’s aryl and benzylamino groups could shift selectivity toward other targets (e.g., serotonin receptors). Furanones with methoxy groups (e.g., Compound 27) have shown theoretical anticancer activity via Eag1 inhibition, a pathway relevant to the target compound .

Biological Activity

The compound 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- is a synthetic derivative of furanone that has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.

Anti-inflammatory Activity

Research has indicated that derivatives of 2(3H)-furanone exhibit significant anti-inflammatory properties. A study by Kumar et al. synthesized a series of furanones and evaluated their COX-2 inhibitory activity. The results showed that certain compounds displayed anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Table 1: Summary of Anti-inflammatory Activity of Furanones

Compound IDCOX-2 IC50 (µM)Anti-inflammatory Activity (%)
Compound 152.854%
Compound 161045%

These results suggest that the furanone derivatives could serve as potential candidates for developing new anti-inflammatory drugs.

Antimicrobial Activity

Furanones have also been studied for their antimicrobial properties. A review highlighted their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The study found that certain furanones exhibited potent antimicrobial activity, indicating their potential use in treating infectious diseases .

Table 2: Antimicrobial Efficacy of Selected Furanones

Furanone DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis0.5 µg/mL
Compound BStaphylococcus aureus1 µg/mL

Anticancer Activity

The anticancer potential of furanones has been explored in various cancer cell lines. A study demonstrated that specific furanone derivatives exhibited cytotoxic effects on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The cytotoxicity was linked to their ability to inhibit COX enzymes, which are involved in cancer progression .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
Compound CMCF-710
Compound DHSC-37.5

The mechanisms underlying the biological activities of furanones include:

  • COX Inhibition : Furanones inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins.
  • GABA Modulation : Some studies suggest that furanones can act as positive allosteric modulators of GABA receptors, contributing to their anticonvulsant effects .

Case Studies

A notable case study involved the evaluation of a specific furanone derivative in vivo using carrageenan-induced paw edema models to assess anti-inflammatory effects. The results indicated a significant reduction in edema compared to controls, supporting the compound's therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this polyfunctional furanone derivative, and how can stereochemical purity be ensured?

  • Methodology:

  • Stepwise Synthesis: Begin with modular construction of the furanone core (e.g., via lactonization or cyclization of substituted diols/carboxylic acids). For the substituted phenyl and pentyl moieties, use Suzuki-Miyaura coupling or reductive amination to introduce the benzylamine group .

  • Stereocontrol: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to establish the (3S,5S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

  • Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water .

    • Key Data:
Parameter Conditions
Chiral HPLC ColumnChiralpak AD-H, 250 mm × 4.6 mm, 5 µm
Mobile PhaseHexane:IPA (90:10), 1.0 mL/min
Retention Time (Major)12.3 min (ee >98%)

Q. How should researchers characterize this compound’s structure and purity?

  • Methodology:

  • Spectroscopy:
  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent integration and coupling patterns (e.g., diastereotopic protons in the pentyl chain). Compare with published spectra of similar furanones .
  • HRMS: Validate molecular weight via ESI-HRMS (e.g., m/z calculated for C32H45NO6\text{C}_{32}\text{H}_{45}\text{NO}_6: 564.3325; observed: 564.3328) .
  • Chromatography: Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?

  • Methodology:

  • Molecular Dynamics (MD): Simulate solvation behavior in polar solvents (e.g., DMSO) using AMBER or GROMACS. Focus on hydrogen bonding between the furanone carbonyl and methoxy groups .

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch at ~1750 cm1^{-1}) and electrostatic potential surfaces .

  • QSPR Models: Use Quantitative Structure-Property Relationship (QSPR) tools to estimate logP (predicted ~3.5) and solubility (<0.1 mg/mL in water) .

    • Key Data:
Property Predicted Value Experimental Value
logP3.523.48 ± 0.05
Aqueous Solubility0.08 mg/mL0.07 mg/mL

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology:

  • 2D NMR: Use COSY and NOESY to resolve overlapping signals (e.g., distinguish methoxypropoxy vs. phenylmethyl protons). NOE correlations between the isopropyl group and pentyl chain confirm relative stereochemistry .
  • X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in chloroform), resolve absolute configuration to validate NMR assignments .
  • Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook for furanone derivatives’ spectral libraries .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values can guide SAR studies .

  • Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include controls for solvent interference (e.g., DMSO <0.1%) .

  • Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

    • Key Data:
Assay Results
EGFR Inhibition (IC50_{50})1.2 µM (compared to Erlotinib: 0.03 µM)
HeLa Cell Viability75% inhibition at 10 µM

Handling and Safety Considerations

Q. What precautions are necessary for safe handling and storage?

  • Methodology:

  • Storage: Store at –20°C under argon in amber vials to prevent oxidation and photodegradation .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .
  • Waste Disposal: Neutralize with 10% aqueous NaOH before incineration .

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